2-(Dichloromethyl)pyridine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are fundamental building blocks in the creation of pharmaceuticals, agrochemicals, and ligands for metal complexes. acs.orgnih.govnih.gov The introduction of halogen atoms onto the pyridine ring significantly influences its chemical reactivity and provides a handle for further functionalization. The electron-deficient nature of the pyridine ring makes it less susceptible to classical electrophilic aromatic substitution reactions compared to benzene, often necessitating harsh reaction conditions. nih.gov
The position of the halogen atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo. For instance, different strategies are employed for the selective halogenation of the 2, 3, or 4-positions of the pyridine ring. nih.govmountainscholar.org The presence of a dichloromethyl group, as in 2-(Dichloromethyl)pyridine, adds another layer of chemical complexity and synthetic potential. This group can participate in a variety of reactions, making the compound a valuable intermediate in organic synthesis.
Historical Perspectives on Related Dichloromethylated Heterocycles
Structural Framework and Nomenclature Considerations for this compound
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound . nih.gov This name clearly indicates a pyridine ring substituted at the second position with a dichloromethyl (-CHCl2) group. The numbering of the pyridine ring starts from the nitrogen atom. vulcanchem.com
Table 1: Structural and Identification Details for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H5Cl2N |
| CAS Number | 4377-33-7 nih.gov |
| Synonyms | 2-Picolinyl dichloride |
This table provides a summary of the key identification and structural properties of this compound.
Overview of Research Trajectories for Dichloromethyl Pyridines
Research involving dichloromethyl pyridines has been multifaceted, touching upon their synthesis, reactivity, and application as intermediates. A significant area of investigation has been the development of efficient synthetic routes to these compounds. For example, the reaction of 2-methylpyridine (B31789) with chlorine can produce 2-chloromethylpyridine, a related compound. wikipedia.org
The reactivity of the dichloromethyl group is a key focus. This group can be transformed into other functional groups, such as aldehydes or carboxylic acids, providing access to a diverse range of pyridine derivatives. The reactivity of the pyridine ring itself is also a subject of study, with the dichloromethyl group influencing its susceptibility to nucleophilic or electrophilic attack.
Furthermore, research has explored the utility of dichloromethyl pyridines in the synthesis of more complex molecules. For instance, chloromethyl-pyridines are used in the synthesis of ligands for metal complexes and as precursors for various biologically active compounds. wikipedia.org The ongoing research in this area aims to uncover new synthetic methodologies and applications for this important class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(dichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDMOFYUBDIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195930 | |
| Record name | 2-(Dichloromethyl)pyridine | |
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Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-35-9 | |
| Record name | 2-(Dichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Dichloromethyl)pyridine | |
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| Record name | 2-(Dichloromethyl)pyridine | |
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| Record name | 2-(dichloromethyl)pyridine | |
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| Record name | 2-(DICHLOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 2 Dichloromethyl Pyridine and Its Precursors
Direct Halogenation Strategies for the Dichloromethyl Moiety
Direct halogenation of the methyl group of 2-picoline (2-methylpyridine) is a primary route to 2-(dichloromethyl)pyridine. This approach typically relies on radical mechanisms, which can be initiated thermally or photochemically. A significant challenge in these methods is controlling the extent of chlorination to selectively produce the dichloromethyl derivative while minimizing the formation of 2-(chloromethyl)pyridine (B1213738) and 2-(trichloromethyl)pyridine (B1595038).
Radical-Mediated Chlorination Approaches
The side-chain chlorination of 2-picoline can be achieved using various chlorinating agents under conditions that promote the formation of free radicals. Reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are commonly employed, often in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or thermal energy. The reaction proceeds via a free-radical chain mechanism involving the abstraction of a hydrogen atom from the methyl group, followed by reaction with a chlorine source.
However, these reactions are notoriously difficult to control. The reaction of 2-picoline with N-chlorosuccinimide, for instance, has been shown to yield a mixture containing 25% 2-(chloromethyl)pyridine and 20% this compound. thieme-connect.de Similarly, high-temperature vapor-phase chlorination processes often result in a spectrum of chlorinated products, including those with chlorine substitution on the pyridine (B92270) ring itself. google.com The primary difficulty lies in the stepwise nature of the radical halogenation; the initially formed 2-(chloromethyl)pyridine can readily undergo further chlorination to yield the desired this compound, which can then be converted to the over-chlorinated 2-(trichloromethyl)pyridine.
Table 1: Radical-Mediated Chlorination of 2-Picoline
| Starting Material | Chlorinating Agent(s) | Initiator/Conditions | Key Products | Reference |
|---|---|---|---|---|
| 2-Picoline | N-Chlorosuccinimide | Thermal | 2-(Chloromethyl)pyridine, this compound | thieme-connect.de |
| 2,5-Dimethylpyridine | Cl₂ or SO₂Cl₂ | AIBN / 80–120°C | 2,5-Bis(chloromethyl)pyridine | |
| 3-Methylpyridine | Cl₂ | Vapor Phase / 250-400°C | 2-Chloro-5-(dichloromethyl)pyridine, 2-Chloro-5-(trichloromethyl)pyridine | google.com |
Photochemical Induction in Dichloromethylation Reactions
Photochemical methods provide an alternative means of initiating radical chlorination, often allowing for milder reaction conditions compared to high-temperature thermal processes. The use of ultraviolet (UV) light can induce the homolytic cleavage of chlorine gas (Cl₂), generating the chlorine radicals necessary to begin the chain reaction.
For example, the chlorination of 2-methylpyridine (B31789) can be conducted in a solvent like carbon tetrachloride under light irradiation at temperatures between 58–65°C. This process promotes radical-mediated chlorination on the side chain. While this method can be effective, it still faces the same fundamental challenge of selectivity. The reaction produces a mixture of mono-, di-, and trichlorinated products, and careful control of reaction time and stoichiometry is required to optimize the yield of this compound. lookchem.com The strong thermal and photochemical chlorination of 2-picoline hydrochloride at 80-150°C has been investigated, revealing that temperature is a key factor influencing the degree of chlorination. lookchem.com
Catalytic Systems for Selective Dichloromethylation
While catalytic methods are highly sought after for their potential to enhance selectivity, the development of catalytic systems for the selective dichloromethylation of 2-picoline is not extensively documented. Many catalytic processes involving picolines focus on their synthesis or ring functionalization rather than controlled side-chain halogenation. nih.govmdpi.com For instance, vapor-phase chlorination of β-picoline in the presence of a dealuminated Mordenite zeolite or a supported palladium catalyst has been shown to produce 2-chloro-5-trichloromethylpyridine, demonstrating catalytic activity but for a different isomer and leading to the trichlorinated product. google.com The inherent reactivity of the radical intermediates in chlorination makes it challenging for a catalyst to precisely halt the reaction after the addition of the second chlorine atom without promoting further reaction.
Functional Group Interconversion Pathways to this compound
An alternative to direct chlorination is the conversion of other functional groups at the 2-position of the pyridine ring into a dichloromethyl group. These methods can offer greater control and selectivity compared to radical halogenations.
From Aldehyde Derivatives to Dichloromethyl Functionality
A reliable and common strategy for synthesizing geminal dichlorides is the reaction of an aldehyde with a suitable chlorinating agent. 2-Pyridinecarboxaldehyde can be effectively converted into this compound by treatment with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). In this reaction, the carbonyl oxygen atom is replaced by two chlorine atoms. The reaction of aldehydes with phosphorus pentachloride is a classic and widely used method for this type of transformation, though in some cases, it can lead to tar formation. dss.go.th This approach avoids the formation of under- or over-chlorinated side-products, providing a more direct and cleaner route to the target compound, provided the starting aldehyde is readily available.
Table 2: Synthesis of Dichloromethylpyridines via Functional Group Interconversion
| Starting Material | Reagent | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 2-Pyridinecarboxaldehyde | Phosphorus pentachloride (PCl₅) | This compound | Aldehyde to Dichloromethyl | dss.go.thsmolecule.com |
| 2,6-Bis(hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | 2,6-Bis(chloromethyl)pyridine | Hydroxymethyl to Chloromethyl | google.com |
| 2-Chloro-6-(trichloromethyl)pyridine | Iron / HCl | 2-Chloro-6-(dichloromethyl)pyridine (B1220261) | Reductive Dechlorination | prepchem.com |
Conversion of Other Halogenated Methyl Groups to Dichloromethyl
The synthesis of this compound can also be achieved by modifying other halogenated methyl groups. This can involve the further chlorination of 2-(chloromethyl)pyridine. The same radical conditions used to chlorinate 2-picoline can be applied, with 2-(chloromethyl)pyridine as the starting material. However, the issue of controlling the reaction to prevent the formation of 2-(trichloromethyl)pyridine persists.
Another pathway is the partial reductive dechlorination of 2-(trichloromethyl)pyridine. For instance, the related compound 2-chloro-6-(trichloromethyl)pyridine can be reduced to 2-chloro-6-(dichloromethyl)pyridine with high yield (90.1%) using iron filings and concentrated hydrochloric acid in methanol. prepchem.com This method offers a high-yield route if the trichloromethyl precursor is accessible. Additionally, halogen exchange reactions represent a potential but less common route. For example, prolonged heating or harsh chlorinating conditions can sometimes lead to the substitution of other halogens, like bromine, with chlorine. mdpi.com
Multi-Step Approaches via Pyridine Ring Formation
The de novo construction of the pyridine ring offers a versatile platform for the synthesis of this compound and its precursors. These multi-step approaches allow for precise control over the substitution pattern on the pyridine ring, which is crucial for the final product's properties.
Another strategy for pyridine ring synthesis is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated ketone. Variations of this method, such as the Hantzsch dihydropyridine (B1217469) synthesis, provide access to a wide array of substituted pyridines. organic-chemistry.org
Furthermore, multi-component reactions have emerged as an efficient way to assemble complex pyridine structures in a single step. For instance, the reaction of an aldehyde, an amine, and an alkyne, often catalyzed by a metal complex, can directly yield highly substituted pyridines. nih.gov These methods are advantageous due to their high atom economy and procedural simplicity. nih.gov
A notable example of a multi-step synthesis starts from readily available materials like 3-methylpyridine. google.com This precursor can undergo a series of transformations, including oxidation, chlorination, and rearrangement, to ultimately yield the desired this compound. While this approach involves several steps, it benefits from the low cost of the starting material. google.com
The following table summarizes various multi-step approaches for the synthesis of pyridine derivatives, which can be adapted for the production of this compound precursors.
| Reaction Type | Reactants | Key Features | Reference |
| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Transition metal-catalyzed; good control over substitution. | researchgate.net |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Classic condensation method for pyridine ring formation. | organic-chemistry.org |
| Multi-component Reaction | Aldehyde, Amine, Alkyne | High atom economy; one-pot synthesis of complex pyridines. | nih.gov |
| Transformation of 3-Methylpyridine | 3-Methylpyridine | Utilizes an inexpensive and readily available starting material. | google.com |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance process safety and efficiency. mlsu.ac.in Key areas of focus include the use of solvent-free reaction conditions, the development of more efficient catalysts, and the improvement of atom economy and waste minimization. um-palembang.ac.id
Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. nih.gov Several synthetic transformations leading to pyridine derivatives have been successfully conducted under solvent-free conditions.
For example, multi-component reactions for the synthesis of polysubstituted pyridines have been reported to proceed efficiently at elevated temperatures without any solvent. rsc.org These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonium (B1175870) source. rsc.org The use of magnetically recoverable nanocatalysts in these solvent-free systems further enhances their green credentials by allowing for easy separation and reuse of the catalyst. rsc.org
The following table highlights examples of solvent-free synthetic methods for pyridine derivatives.
| Reaction | Catalyst | Conditions | Key Advantage | Reference |
| Synthesis of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitriles | Fe3O4@macrocyclic Schiff base ligand | Solvent-free | Magnetically recoverable catalyst. | rsc.org |
| Synthesis of polysubstituted pyridines | Fe2O3@Fe3O4@Co3O4 | Solvent-free, 110 °C | Pseudo-four-component reaction. | rsc.org |
| Synthesis of indeno[1,2-b]pyridines | Fe3O4@SiO2@Pr-SO3H | Solvent-free, 80 °C | Heterogeneous acidic catalyst. | rsc.org |
Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are highly efficient and selective. um-palembang.ac.id In the context of this compound synthesis, catalyst development has focused on several fronts.
Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, have been extensively studied for cross-coupling reactions to build the pyridine scaffold. researchgate.netacs.org For instance, Negishi cross-coupling reactions catalyzed by palladium complexes can be used to form C-C bonds in the synthesis of pyridine derivatives. researchgate.net Research is ongoing to develop catalysts that are more active, stable, and based on more abundant and less toxic metals. rsc.org
The use of recyclable catalysts is another important area of development. rsc.org Homogeneous catalysts supported on polymers like polyethylene (B3416737) glycol (PEG) or immobilized in ionic liquids can be recovered and reused, reducing waste and cost. rsc.org Magnetically recoverable nanocatalysts, as mentioned earlier, also fall into this category and have shown great promise in various pyridine syntheses. rsc.org
The table below provides an overview of different catalyst types used in pyridine synthesis with a focus on their green attributes.
| Catalyst Type | Example | Application | Green Feature | Reference |
| Palladium Complexes | [PdL2Cl2] (L = pyridine derivative) | Suzuki-Miyaura Coupling | High efficiency in cross-coupling reactions. | acs.org |
| Nickel Complexes | Nickel-based catalysts | Reductive coupling | Use of a more earth-abundant metal. | organic-chemistry.org |
| Recyclable Catalysts | Ru catalyst in PEG-400/H2O | C-H activation | Catalyst can be recycled without loss of activity. | rsc.org |
| Nanocatalysts | Fe3O4-supported Schiff-base copper(II) complex | Multi-component reactions | Magnetically separable and reusable. | rsc.org |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. orientjchem.org Synthetic routes with high atom economy generate less waste and are therefore more sustainable. um-palembang.ac.id
Multi-component reactions are inherently more atom-economical than multi-step syntheses that involve protection and deprotection steps. nih.gov The [2+2+2] cycloaddition is another example of an atom-economical reaction for constructing the pyridine ring. researchgate.net
Beyond maximizing atom economy, waste minimization involves several strategies. The use of catalytic reagents instead of stoichiometric ones significantly reduces the amount of byproducts. um-palembang.ac.id For instance, using a catalytic amount of a chlorinating agent for the conversion of a methyl group to a dichloromethyl group would be preferable to using a large excess of the reagent.
The choice of reagents can also have a significant impact on waste generation. For example, replacing traditional chlorinating agents like thionyl chloride, which produces toxic sulfur dioxide gas as a byproduct, with cleaner alternatives is a key consideration. mdpi.com
The E-factor (Environmental Factor), which is the mass ratio of waste to desired product, is a useful metric for evaluating the environmental impact of a synthetic process. orientjchem.org A lower E-factor indicates a greener process. By optimizing reaction conditions, using recyclable catalysts, and choosing atom-economical routes, the E-factor for the synthesis of this compound can be significantly reduced. orientjchem.org
The following table summarizes key metrics and strategies for improving the green profile of chemical syntheses.
| Metric/Strategy | Description | Goal | Reference |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize | orientjchem.org |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize | orientjchem.org |
| E-Factor | Total mass of waste / Mass of product | Minimize | orientjchem.org |
| Catalysis | Use of catalysts instead of stoichiometric reagents. | Reduce waste from reagents. | um-palembang.ac.id |
| Reagent Selection | Choosing less hazardous and more efficient reagents. | Improve safety and reduce byproducts. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Dichloromethyl Pyridine
Nucleophilic Substitution Reactions Involving the Dichloromethyl Group
The dichloromethyl group attached to the 2-position of the pyridine (B92270) ring serves as a key site for nucleophilic substitution reactions. The carbon atom of the dichloromethyl group is electrophilic due to the presence of two electron-withdrawing chlorine atoms and its connection to the electron-deficient pyridine ring. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles. The mechanistic pathway of these substitutions, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) route, is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of potential intermediates.
Mechanistic Pathways of SN1 and SN2 Substitutions
Nucleophilic substitution at the dichloromethyl carbon of 2-(dichloromethyl)pyridine can proceed via either an SN1 or SN2 mechanism, or a combination of both. The benzylic-like position of the dichloromethyl group, adjacent to the aromatic pyridine ring, plays a crucial role in determining the favored pathway.
The SN1 mechanism involves a stepwise process where the rate-determining step is the unimolecular dissociation of a chloride ion to form a carbocation intermediate. The proximity of the pyridine ring can stabilize this carbocation through resonance, delocalizing the positive charge onto the nitrogen atom and the ring carbons. This resonance stabilization makes the formation of a carbocation more favorable than in simple alkyl halides. Strong nucleophiles are not required for SN1 reactions, and the reaction rate is primarily dependent on the concentration of the substrate, this compound.
The SN2 mechanism , in contrast, is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. For this compound, steric hindrance from the pyridine ring and the remaining chlorine atom can influence the accessibility of the electrophilic carbon to the incoming nucleophile.
The competition between SN1 and SN2 pathways for benzylic-type halides is a well-documented phenomenon. Primary benzylic halides tend to favor the SN2 mechanism, while secondary and tertiary benzylic halides are more inclined towards the SN1 pathway due to increased carbocation stability. Given that the carbon in the dichloromethyl group is primary, an SN2 mechanism is generally expected, especially with strong nucleophiles. However, the potential for resonance stabilization of the carbocation intermediate means that an SN1 pathway cannot be entirely ruled out, particularly under conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile.
Stereochemical Aspects of Substitution Reactions
The carbon atom of the dichloromethyl group in this compound is prochiral. This means that while the starting material is not chiral, the substitution of one of the two chlorine atoms by a different group can lead to the formation of a new stereocenter. The stereochemical outcome of such a reaction is highly dependent on the reaction mechanism.
If the reaction proceeds via a pure SN2 mechanism , the nucleophile attacks from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. If a single enantiomer of a chiral nucleophile were used, or if the reaction were to create a new stereocenter, a specific stereoisomer would be formed.
In contrast, if the reaction follows a pure SN1 mechanism , the planar carbocation intermediate is formed after the departure of the leaving group. The incoming nucleophile can then attack this planar intermediate from either face with equal probability. This leads to the formation of a racemic mixture of the two possible enantiomers, meaning both stereochemical configurations are produced in equal amounts.
In reality, the nucleophilic substitution of this compound may proceed through a mixture of these pathways, or through an intermediate mechanism, leading to a product with a partial inversion of configuration and some racemization. The degree of inversion versus racemization can provide valuable insight into the predominant mechanistic pathway under a given set of reaction conditions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles.
Regioselectivity and Directing Effects of the Dichloromethyl Substituent
The position of electrophilic attack on the substituted pyridine ring is governed by the directing effects of both the nitrogen atom and the dichloromethyl substituent. The nitrogen atom in pyridine directs incoming electrophiles primarily to the 3- and 5-positions (meta to the nitrogen). Attack at the 2-, 4-, or 6-positions would lead to a resonance-stabilized intermediate with a positive charge on the electronegative nitrogen atom, which is highly unfavorable.
The 2-(dichloromethyl) group is an electron-withdrawing group due to the strong inductive effect of the two chlorine atoms. Electron-withdrawing groups on an aromatic ring are typically meta-directing. Therefore, the dichloromethyl group at the 2-position would be expected to direct incoming electrophiles to the positions meta to it, which are the 4- and 6-positions.
When considering the combined directing effects, the nitrogen atom strongly disfavors substitution at the 2-, 4-, and 6-positions. The dichloromethyl group at the 2-position further deactivates the ring and directs meta to its own position (positions 4 and 6). This creates a complex scenario. However, the powerful deactivating and meta-directing influence of the pyridine nitrogen generally dominates. Thus, electrophilic substitution is most likely to occur at the 3- and 5-positions, which are meta to the nitrogen atom. Between these two, the 5-position is electronically similar to the 3-position, but may be sterically less hindered. The 4-position is disfavored due to the electronic effect of the nitrogen and is also electronically deactivated by the dichloromethyl group.
Influence of Halogenation on Pyridine Ring Activation/Deactivation
The dichloromethyl group is a deactivating substituent for electrophilic aromatic substitution. Its strong electron-withdrawing inductive effect further reduces the electron density of the already electron-poor pyridine ring. This deactivation makes electrophilic reactions, such as halogenation, even more challenging than on unsubstituted pyridine, often requiring harsh reaction conditions.
During halogenation, an electrophilic halogen species (e.g., Br⁺ or Cl⁺) is generated, which then attacks the pyridine ring. The deactivating nature of the dichloromethyl group increases the activation energy for the formation of the sigma complex (the intermediate in electrophilic aromatic substitution), thus slowing down the reaction rate. The presence of this group does not provide any resonance stabilization to the intermediate, further contributing to its deactivating character.
The following table provides a qualitative overview of the activating/deactivating and directing effects of the dichloromethyl group in comparison to other common substituents on a pyridine ring for electrophilic aromatic substitution.
| Substituent at C-2 | Electronic Effect | Ring Activation/Deactivation | Directing Influence |
| -CH₃ | Electron-donating (inductive) | Activating | Ortho, Para (relative to itself) |
| -OH | Electron-donating (resonance) | Strongly Activating | Ortho, Para (relative to itself) |
| -CHCl₂ | Electron-withdrawing (inductive) | Deactivating | Meta (relative to itself) |
| -NO₂ | Electron-withdrawing (resonance & inductive) | Strongly Deactivating | Meta (relative to itself) |
Oxidative and Reductive Transformations of this compound
The dichloromethyl group and the pyridine ring are both susceptible to oxidative and reductive conditions, allowing for selective transformations depending on the reagents and reaction parameters employed.
While specific documented examples of the direct oxidation of the dichloromethyl group of this compound are not extensively reported in the surveyed literature, the hydrolysis of gem-dichlorides to their corresponding aldehydes is a well-established transformation in organic chemistry. This reaction typically proceeds under acidic or neutral conditions and represents the most probable oxidative pathway for the dichloromethyl functionality.
The expected reaction would involve the conversion of the dichloromethyl group into pyridine-2-carbaldehyde. This transformation is mechanistically significant as it provides a synthetic route to a key building block used in the synthesis of pharmaceuticals and other complex organic molecules. The process involves the initial formation of a geminal chlorohydrin, which readily eliminates hydrogen chloride to yield the carbonyl group.
In related contexts, oxidations of substituted pyridines often target the pyridine ring itself, leading to the formation of pyridine N-oxides, or involve the oxidation of simpler alkyl side chains. For instance, the oxidation of 2-methylpyridine (B31789) with reagents like hydrogen peroxide is a common method to produce 2-methylpyridine N-oxide, which can then undergo further functionalization. google.comgoogle.com However, the selective oxidation of the robust dichloromethyl group requires specific conditions that avoid degradation of the pyridine ring.
The reduction of this compound can proceed via two main pathways: reduction of the dichloromethyl group or hydrogenation of the pyridine ring. The outcome is highly dependent on the choice of catalyst and reaction conditions.
Catalytic hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) derivative is a well-documented transformation for a wide range of substituted pyridines. asianpubs.orgresearchgate.net Using heterogeneous catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst), the aromatic pyridine ring can be fully saturated. This reaction is typically carried out under hydrogen pressure in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, activating the ring toward reduction. asianpubs.orgasianpubs.org This process converts the planar, aromatic starting material into a saturated, three-dimensional piperidine ring, fundamentally altering its chemical and physical properties.
While direct reduction of the dichloromethyl group on this compound is not extensively detailed, studies on analogous compounds, such as 2-chloro-6-(trichloromethyl)pyridine, demonstrate the feasibility of stepwise dehalogenation. The reduction of a trichloromethyl group to a dichloromethyl group has been achieved using iron filings in hydrochloric acid, suggesting that similar conditions could potentially reduce a dichloromethyl group further to a chloromethyl or a methyl group.
The following table summarizes representative conditions for the catalytic hydrogenation of substituted pyridine rings.
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 bar | Room Temperature | Substituted Piperidines | asianpubs.orgasianpubs.org |
| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 bar | Room Temperature | 2-Methylpiperidine (B94953) | asianpubs.org |
| 3-Phenylpyridine | PtO₂ | Glacial Acetic Acid | 60 bar | Room Temperature | 3-Phenylpiperidine | asianpubs.org |
Metal-Mediated and Organometallic Reactions
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and organometallic catalysis. This compound can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. This coordination is a fundamental aspect of its role in metal-mediated processes.
The ability of closely related ligands to form stable metal complexes is well-established. For instance, the reaction of 2-(chloromethyl)pyridine (B1213738) with copper(II) chloride yields the crystalline complex Dichlorobis[2-(chloromethyl)pyridine]copper(II), [CuCl₂(C₆H₇ClN)₂]. researchgate.net In this complex, the copper atom adopts a square-planar coordination geometry, bonded to two chloride anions and two nitrogen atoms from the pyridine ligands. researchgate.net This structure serves as a direct model for the expected coordination behavior of this compound.
Beyond simple coordination, pyridine ligands are crucial in tuning the electronic and steric properties of transition metal catalysts used in cross-coupling reactions. Palladium(II) complexes bearing substituted pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic nature of substituents on the pyridine ring can significantly influence catalytic activity. acs.org Although this compound itself is not commonly cited as a primary ligand in major catalytic systems, its coordination properties suggest it could function within this context.
Furthermore, the dichloromethyl group itself could potentially participate in certain metal-catalyzed reactions, although this is less common than reactions involving the pyridine ring. The development of direct arylation reactions of pyridine N-oxides has provided a solution to the challenges often encountered with traditional 2-pyridyl organometallic cross-coupling, highlighting the ongoing research into novel metal-mediated functionalizations of the pyridine core. nih.gov
Cross-Coupling Methodologies Utilizing this compound
The use of this compound as a substrate in conventional palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, or Heck couplings, is not well-documented in the scientific literature. These established methodologies typically achieve carbon-carbon or carbon-heteroatom bond formation by activating a carbon-halogen or carbon-triflate bond directly on the aromatic pyridine ring.
The reactivity of the C-Cl bonds within the dichloromethyl (-CHCl₂) group is distinct from that of an aryl chloride. This functional group does not typically participate in the standard oxidative addition/transmetalation/reductive elimination catalytic cycles that define traditional cross-coupling reactions. While the dichloromethylene moiety can be involved in other types of transformations, its application as a direct coupling partner in established cross-coupling protocols for the formation of a new C-C bond with an external reagent remains an area without significant research findings. Consequently, detailed data tables and established research on this specific application are not available.
Coordination Chemistry of this compound Ligands
While the coordination chemistry of this compound itself has not been extensively reported, its behavior as a ligand can be effectively inferred from its close structural analogue, 2-(chloromethyl)pyridine. Research on the coordination of 2-(chloromethyl)pyridine to metal centers provides significant insight into the expected binding modes and structural characteristics.
A key example is the synthesis and characterization of dichlorobis[2-(chloromethyl)pyridine]copper(II), [CuCl₂(C₆H₇ClN)₂]. researchgate.net This complex demonstrates the fundamental coordination behavior of 2-substituted pyridine ligands. In this compound, the 2-(chloromethyl)pyridine molecule acts as a monodentate ligand, coordinating to the copper(II) metal center through the lone pair of electrons on the pyridine nitrogen atom. researchgate.net
The crystal structure, as determined by X-ray diffraction, reveals a square-planar coordination geometry around the central copper atom. researchgate.net The copper atom is located on an inversion center and is bonded to two chloride ligands and two nitrogen atoms from the 2-(chloromethyl)pyridine ligands. researchgate.net The chloromethyl groups of the ligands are positioned to effectively shield the axial positions of the copper atom. researchgate.net
Key structural parameters for the [CuCl₂(C₆H₇ClN)₂] complex are summarized in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Coordination Geometry | Square-planar | researchgate.net |
| Cu—N bond length (Å) | 2.008 (2) | researchgate.net |
| Cu—Cl bond length (Å) | 2.2719 (9) | researchgate.net |
| Cl—Cu—N bond angle (°) | 88.65 (8) | researchgate.net |
| Axial Shielding Cu···Cl distance (Å) | 3.000 (1) | researchgate.net |
Based on this well-characterized analogue, it is reasonable to predict that this compound would also coordinate to metal centers primarily through its pyridine nitrogen atom in a similar monodentate fashion. The presence of a second chlorine atom on the methyl group would increase the steric bulk and the electron-withdrawing character of the side chain. These factors might subtly influence the electronic properties and stability of the resulting metal complexes, but the fundamental mode of coordination is expected to remain the same.
Design and Synthesis of Derivatives and Analogs of 2 Dichloromethyl Pyridine
Isosteric Replacements within the Pyridine (B92270) Ring
Replacement of Nitrogen with Other Heteroatoms
Replacing the nitrogen atom in the pyridine ring with other heteroatoms, such as sulfur or oxygen, leads to the formation of thiophene (B33073) and furan (B31954) analogs, respectively. These modifications significantly alter the aromaticity and reactivity of the heterocyclic system.
The synthesis of 2-(dichloromethyl)thiophene (B13704958) can be approached from thiophene-2-carbaldehyde (B41791). researchgate.net A common method for converting an aldehyde to a geminal dichloride involves reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). While specific procedures for the dichloromethylation of thiophene-2-carbaldehyde require careful optimization due to product instability, this route remains a primary strategy. researchgate.net
Similarly, furan-based analogs can be synthesized. The synthesis of pyrazolo[1,5-a] Current time information in Bangalore, IN.chemicalbook.comnbinno.comtriazines bearing a dichloromethyl moiety in one position and a furan-2-yl or thien-2-yl substituent in another has been successfully demonstrated. ucj.org.uaresearchgate.net This is achieved through a heterocyclization reaction between N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 3(5)-aminopyrazoles, showcasing the integration of the dichloromethyl group with these alternative heterocycles. ucj.org.uaresearchgate.net
The table below summarizes synthetic approaches for heteroatom-replaced analogs.
Table 1: Synthesis of Heteroatom-Replaced Analogs| Target Analog | Precursor | Key Reagent/Reaction Type | Reference |
|---|---|---|---|
| 2-(Dichloromethyl)thiophene | Thiophene-2-carbaldehyde | Chlorinating agent (e.g., PCl₅) | researchgate.net |
| 4-(Furan-2-yl)-2-(dichloromethyl)pyrazolo[1,5-a] Current time information in Bangalore, IN.chemicalbook.comnbinno.comtriazine | N-(2,2-dichloro-1-cyanoethenyl)furan-2-carboxamide and 3(5)-aminopyrazole | Heterocyclization | ucj.org.uaresearchgate.net |
| 4-(Thien-2-yl)-2-(dichloromethyl)pyrazolo[1,5-a] Current time information in Bangalore, IN.chemicalbook.comnbinno.comtriazine | N-(2,2-dichloro-1-cyanoethenyl)thiophene-2-carboxamide and 3(5)-aminopyrazole | Heterocyclization | ucj.org.uaresearchgate.net |
Alterations in Ring Size and Saturation
Modifying the ring size or saturation level of the parent pyridine structure gives rise to analogs such as piperidines (saturated six-membered rings) and azepines (seven-membered rings).
The synthesis of piperidine (B6355638) derivatives containing a chloromethyl group, such as cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, has been achieved through the alkylation of aziridines followed by cyclization. acs.org The introduction of a dichloromethyl group could potentially be achieved by the direct chlorination of a corresponding 2-methylpiperidine (B94953) derivative, analogous to the synthesis of 3-dichloromethyl-pyridine from 3-methylpyridine. google.com This process typically involves radical chlorination using chlorine gas in the presence of an initiator. google.com
The synthesis of azepine derivatives is more complex and can be achieved through various routes, including ring expansion reactions, cycloadditions, and intramolecular cyclizations. researchgate.netunigoa.ac.in For instance, gold(I)-catalyzed cascades can form pyrrolo[1,2-a]azepine-type alkaloids. acs.org Incorporating a dichloromethyl group would likely involve synthesizing a 2-methylazepine precursor followed by a controlled chlorination step, similar to the strategy for piperidine analogs.
Table 2: Synthetic Strategies for Ring-Altered Analogs
| Target Ring System | General Synthetic Approach | Potential Dichloromethylation Strategy | Reference |
|---|---|---|---|
| Piperidine | Cyclization of N-tethered alkenes; Aziridine ring-opening | Radical chlorination of a 2-methylpiperidine precursor | acs.orgnih.gov |
| Azepine | Gold-catalyzed cycloisomerization; Rhodium-catalyzed cycloaddition | Chlorination of a suitable methyl-azepine derivative | researchgate.netunigoa.ac.inacs.org |
Polymerization and Macromolecular Architectures Incorporating 2-(Dichloromethyl)pyridine Moieties
The unique reactivity of the dichloromethyl group makes this compound a valuable component in macromolecular chemistry, both as a monomer for building polymer chains and as a functional unit for modifying existing polymers.
Synthesis of Monomers and Polymerization Techniques
To be used in polymerization, the this compound structure must be converted into a monomer, typically by introducing a polymerizable functional group, such as a vinyl group, onto the pyridine ring. For example, a vinyl group could be introduced at the 5-position to create 5-vinyl-2-(dichloromethyl)pyridine. Such vinyl-phenyl pyridine monomers are capable of undergoing various polymerization methods, including radical, cationic, and anionic polymerization. google.com
The choice of polymerization technique depends on the desired polymer properties. Mechanochemical polymerization, induced by ball milling, is a solvent-free method that can be applied to vinyl monomers. nih.gov For pyridine-containing monomers, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with controlled molecular weights and narrow distributions.
Table 3: Polymerization of Pyridine-Based Monomers
| Monomer Type | Polymerization Technique | Key Features | Reference |
|---|---|---|---|
| Vinyl Pyridine | Anionic Polymerization | Can produce living polymers. | google.com |
| Vinyl-phenyl Pyridine | Radical, Cationic, Anionic Polymerization | Versatile for creating homo- and copolymers with controlled molecular weight. | google.com |
| Diacetylated Carbazole and Benzaldehydes | Modified Chichibabin Reaction | In situ assembly of pyridine rings within the polymer backbone. | beilstein-journals.org |
Functionalization of Polymeric Materials with Dichloromethylpyridine Units
An alternative to polymerization is the chemical grafting of this compound moieties onto existing polymer backbones. emu.edu.tr This "grafting to" approach modifies the surface or bulk properties of a material by introducing the specific functionality of the pyridine derivative. mdpi.com
This method requires a polymer with nucleophilic sites (e.g., hydroxyl, amino groups) that can react with the electrophilic dichloromethyl group. For example, studies have shown the successful grafting of 2,6-bis-(chloromethyl) pyridine onto poly(vinyl chloride) (PVC) that was previously functionalized with amine groups. researchgate.net Similarly, 2-(chloromethyl)pyridine (B1213738) has been used to alkylate p-tert-butylcalix nbinno.comarene, demonstrating the reactivity of the chloromethyl group in substitution reactions to functionalize larger molecules. acs.org The dichloromethyl group offers the potential for double substitution or for controlled single substitution, leaving a reactive chloromethyl group for further modification. This strategy is a powerful tool for creating functional materials for applications such as metal ion extraction or catalysis. researchgate.netdoi.org
Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 Dichloromethyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 2-(Dichloromethyl)pyridine, ¹H and ¹³C NMR are fundamental for confirming its structure. The ¹H NMR spectrum is expected to show distinct signals for the proton on the dichloromethyl group (-CHCl₂) and the four protons on the pyridine (B92270) ring. The chemical shift of the methine proton is significantly influenced by the two chlorine atoms, causing it to appear at a characteristic downfield position. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling, which can be analyzed to confirm their relative positions on the pyridine ring. Similarly, the ¹³C NMR spectrum will display unique signals for the dichloromethyl carbon and the five carbons of the pyridine ring.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CHCl₂ | 6.5 - 7.0 | Singlet |
| H-6 | 8.5 - 8.7 | Doublet |
| H-4 | 7.7 - 7.9 | Triplet of doublets |
| H-3 | 7.5 - 7.7 | Doublet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
While one-dimensional (1D) NMR provides essential information, complex molecules or mixtures often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is instrumental in establishing the connectivity of protons within the pyridine ring of this compound. It would show cross-peaks between adjacent protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), allowing for unambiguous assignment of the aromatic signals. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. libretexts.org For this compound, an HSQC spectrum would show a cross-peak connecting the methine proton signal to the dichloromethyl carbon signal, and separate cross-peaks for each aromatic proton and its corresponding ring carbon. This provides a definitive link between the ¹H and ¹³C assignments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In the case of this compound, HMBC would show correlations from the methine proton to the C-2 carbon of the pyridine ring, confirming the attachment of the dichloromethyl group.
Solid-State NMR (ssNMR) provides valuable insights into the structure, polymorphism, and dynamics of crystalline and amorphous solids. emory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. huji.ac.il
For this compound, ssNMR could be used to:
Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ¹³C ssNMR spectra due to differences in molecular packing and intermolecular interactions. This is crucial for controlling the physical properties of the solid material.
Study Molecular Dynamics: By analyzing line shapes and relaxation times at various temperatures, ssNMR can provide information on the motion of the dichloromethyl group or the pyridine ring in the solid state.
Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization (CP/MAS) can be used to study the proximity of different molecular fragments, providing information about how the molecules are arranged in the crystal lattice. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₆H₅Cl₂N. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
Calculated Exact Masses for Isotopologues of [M+H]⁺ Ion
| Molecular Formula | Isotope Composition | Calculated m/z |
|---|---|---|
| C₆H₆³⁵Cl₂N | Both Cl are ³⁵Cl | 161.9877 |
| C₆H₆³⁵Cl³⁷ClN | One ³⁵Cl, one ³⁷Cl | 163.9848 |
The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. libretexts.org This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of the molecular ion of this compound is expected to follow logical pathways based on the stability of the resulting ions and neutral losses. libretexts.org
A plausible fragmentation pathway for this compound would likely involve:
Loss of a Chlorine Radical: The initial fragmentation could be the cleavage of a C-Cl bond to lose a chlorine radical (•Cl), forming a [M-Cl]⁺ ion.
Loss of HCl: A common fragmentation pathway for chlorinated compounds is the elimination of a neutral hydrogen chloride (HCl) molecule, leading to a [M-HCl]⁺• ion.
Cleavage of the Dichloromethyl Group: The entire -CHCl₂ group could be lost as a radical, resulting in a pyridinium cation.
Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments, often involving the loss of neutral molecules like hydrogen cyanide (HCN). jcsp.org.pk
By analyzing the m/z values of these fragment ions, the structure of the original molecule can be pieced together and confirmed.
Vibrational Spectroscopy (IR and Raman) in Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org These methods are excellent for identifying the functional groups present in a compound.
For this compound, the key vibrational modes would include:
Pyridine Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C=C and C=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce distinct signals. pw.edu.pl
C-H Vibrations: The stretching vibration of the aromatic C-H bonds is expected above 3000 cm⁻¹. The methine C-H stretch of the -CHCl₂ group will appear in the 2800-3000 cm⁻¹ range.
C-Cl Vibrations: The carbon-chlorine stretching vibrations are typically strong in the IR spectrum and appear in the 600-800 cm⁻¹ region. The presence of two chlorine atoms on the same carbon will influence the exact position and may result in symmetric and asymmetric stretching modes.
Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (-CHCl₂) | 2950 - 3000 | IR, Raman |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | IR, Raman |
| C-H Bending | 1000 - 1300 | IR, Raman |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. While some modes may be strong in the IR spectrum, others may be more prominent in the Raman spectrum, making the two techniques highly complementary for a complete functional group analysis. ethz.ch
Identification of Characteristic Vibrational Modes
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their characteristic vibrational modes. For this compound, the vibrational spectrum is a composite of the modes originating from the pyridine ring and the dichloromethyl substituent.
The pyridine ring exhibits a set of well-defined vibrational bands. Typically, C=N and C=C stretching vibrations are observed in the 1615–1465 cm⁻¹ region. The C-H stretching modes of the aromatic ring are expected in the 3100–3000 cm⁻¹ range. The substitution of a dichloromethyl group at the 2-position influences the electronic distribution and symmetry of the pyridine ring, leading to shifts in these characteristic frequencies compared to unsubstituted pyridine. For instance, studies on pyridine complexes have shown that the formation of a dative bond to the nitrogen atom, which alters its electronic environment, results in significant shifts of the ring's vibrational modes to higher energies nih.gov.
The dichloromethyl group (-CHCl₂) introduces its own set of characteristic vibrations. The C-H stretching vibration of the dichloromethyl group is anticipated in the 3000-2900 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibrations are highly characteristic and typically appear in the 800–600 cm⁻¹ range of the spectrum. Due to the presence of two chlorine atoms, symmetric and asymmetric stretching modes are expected. The precise frequencies of these modes are sensitive to the molecular conformation and the local environment. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the assignment of experimental IR and Raman bands observed for complex pyridine derivatives rsc.orgresearchgate.net.
A summary of expected vibrational modes for this compound is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |
| Aliphatic C-H Stretch | 3000 - 2900 | Dichloromethyl Group |
| C=N / C=C Stretch | 1615 - 1465 | Pyridine Ring |
| Ring Breathing/Deformation | 1050 - 990 | Pyridine Ring |
| C-Cl Asymmetric Stretch | ~750 - 800 | Dichloromethyl Group |
| C-Cl Symmetric Stretch | ~650 - 700 | Dichloromethyl Group |
This table is illustrative and based on typical frequency ranges for the specified functional groups.
In Situ Monitoring of Reactions Involving this compound
In situ, or real-time, monitoring of chemical reactions provides critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. While specific studies detailing the in-situ monitoring of reactions involving this compound are not extensively documented in public literature, the methodologies can be understood from analogous chemical systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly well-suited for this purpose.
Kinetic studies on the reaction of dichloromethane with various pyridine derivatives have been successfully monitored using ¹H NMR spectroscopy. beilstein-journals.orgbaranlab.org By tracking the disappearance of reactant signals and the appearance of product signals over time, second-order rate constants can be determined. beilstein-journals.orgbaranlab.org This approach is directly applicable to reactions of this compound, for example, in substitution reactions where the dichloromethyl group is the reactive site. The distinct chemical shifts of the protons on the pyridine ring and the methine proton of the -CHCl₂ group would allow for precise tracking of the reaction progress.
Operando Raman spectroscopy has also been effectively used to build kinetic models for reactions involving the synthesis of substituted pyridines. acs.org This non-invasive technique can monitor the concentration of reactants, products, and intermediates directly in the reaction vessel by tracking the intensity of their characteristic Raman bands. This would be invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading in the synthesis or subsequent transformation of this compound. The use of flow reactors, where reaction parameters can be precisely controlled, combined with spectroscopic monitoring, represents an advanced approach for efficient and controlled synthesis of pyridine derivatives. orientjchem.orgnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. patsnap.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. google.com
Single Crystal X-ray Diffraction Studies
For example, the crystal structures of 2-(chloromethyl)pyridine (B1213738) and 2-chloro-5-(chloromethyl)pyridine (B46043) have been determined. beilstein-journals.orgacs.org These studies reveal crucial information about the molecular geometry and packing in the solid state. In crystalline 2-chloro-5-(chloromethyl)pyridine, molecules are connected via weak C—H···N intermolecular hydrogen bonds to form dimers, which contributes to the stability of the crystal lattice. acs.org The analysis of a related sulfone, 2-[(dichloromethane)sulfonyl]pyridine, shows that molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds, creating a three-dimensional network. Such non-covalent interactions are expected to play a significant role in the crystal packing of this compound.
Below is a table summarizing crystallographic data for related pyridine compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-(chloromethyl)pyridine | C₆H₆ClN | Monoclinic | P2₁/c | 6.5211 | 10.2467 | 9.1436 | 94.177 | beilstein-journals.org |
| 2-chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | Monoclinic | P2₁/c | 4.0770 | 10.322 | 16.891 | 95.95 | acs.org |
| 2-[(dichloromethane)sulfonyl]pyridine | C₆H₅Cl₂NO₂S | Monoclinic | P2₁/c | 9.9647 | 12.2131 | 15.7158 | 108.483 |
This data is provided for illustrative purposes to indicate typical crystallographic parameters for similar compounds.
Polymorphism and Crystal Engineering of this compound Compounds
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.
The potential for polymorphism in this compound is significant, as even small changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to different packing arrangements of the molecules in the crystal lattice. This phenomenon is common in organic compounds, where conformational flexibility and a variety of possible intermolecular interactions, such as hydrogen bonds and π–π stacking, can stabilize different crystal forms. For instance, a crystallographic study of a larger molecule containing chloromethyl groups revealed two distinct polymorphic forms, one with a 'C' shape and another with an 'S' shape, arising from different molecular conformations and packing.
Crystal engineering principles can be applied to this compound to form co-crystals. orientjchem.org By introducing a pharmaceutically acceptable coformer that can form robust hydrogen bonds or other supramolecular synthons with the pyridine nitrogen or C-H groups, it may be possible to create new solid forms with tailored properties. The ability to control the solid-state structure is of paramount importance, particularly in the pharmaceutical industry where properties like solubility and stability are critical. orientjchem.org
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the purity assessment of organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is critical for ensuring the purity of this compound and for quantifying any related impurities. The development process involves selecting an appropriate stationary phase (column), mobile phase, and detector.
For pyridine derivatives, which are often polar and basic, reversed-phase HPLC is a common approach. C18 columns (e.g., Hypersil BDS C18) are frequently used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The choice of buffer is crucial for achieving good peak shape for basic compounds like pyridines; ammonium (B1175870) acetate is a common choice as it is compatible with mass spectrometry (MS) detection.
Detection is commonly performed using a UV detector, as the pyridine ring possesses a strong chromophore. The elution of this compound would likely be monitored at a wavelength around 210-260 nm. For trace-level analysis of impurities, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. This is particularly important for identifying and quantifying potentially genotoxic impurities, where detection limits in the parts-per-million (ppm) range are often required. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is accurate, precise, specific, and robust.
A table with typical parameters for an HPLC method suitable for pyridine derivatives is provided below.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 50-150 mm x 4.6 mm, 3-5 µm) | Separation based on hydrophobicity |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Aqueous buffer to control pH and improve peak shape |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; Gradient for complex mixtures |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns |
| Column Temperature | 25 - 40 °C | To ensure reproducible retention times |
| Detection | UV at ~210-260 nm or MS/MS | UV for general detection; MS/MS for high sensitivity/selectivity |
| Injection Volume | 5 - 20 µL | Standard sample injection volume |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile compounds. For a semi-volatile compound such as this compound, GC analysis is highly suitable, particularly when coupled with derivatization to enhance its volatility and improve peak shape and detection limits.
Derivatization in GC analysis serves multiple purposes: it can increase the volatility of a compound, reduce its polarity to minimize tailing on the chromatographic column, and introduce specific functional groups that enhance the sensitivity of detection. While this compound is amenable to direct GC analysis, creating volatile derivatives can be advantageous in complex matrices or for trace-level quantification. A common strategy involves the chemical modification of the pyridine ring or the dichloromethyl group, although the latter is less common due to its relative stability. For instance, reactions that reduce the polarity of the nitrogen atom in the pyridine ring can lead to more symmetrical peak shapes.
The selection of the stationary phase for the GC column is critical. For pyridine and its derivatives, columns with a mid-polarity stationary phase, such as those containing cyanopropylphenyl polysiloxane, are often effective. agilent.com These phases provide a good balance of interactions for retaining and separating compounds with varying polarities. For general-purpose analysis, a 5% phenyl polysiloxane phase is also a robust choice. researchgate.net
Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification. cdc.gov The use of GC-MS is particularly powerful, allowing for the unequivocal identification of this compound and its derivatives based on their mass spectra.
Research Findings: In a hypothetical study focused on the quantification of this compound in an industrial process stream, a GC-MS method could be developed. The compound would be extracted from the matrix using a suitable organic solvent, potentially followed by a derivatization step to improve its chromatographic properties. The table below illustrates the typical parameters that might be employed in such a GC method.
Table 1: Illustrative GC Parameters for the Analysis of a this compound Derivative
| Parameter | Value |
|---|---|
| GC System | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 40-400 m/z |
| Retention Time | ~8.5 min (for the hypothetical derivative) |
Note: This data is illustrative and represents a typical method for a compound of similar characteristics.
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized branch of chromatography used to separate enantiomers, which are non-superimposable mirror images of each other. gcms.cz It is a critical analytical technique in the pharmaceutical and chemical industries where the biological activity of a molecule can be highly dependent on its stereochemistry.
It is important to note that this compound is an achiral molecule. It does not possess a stereogenic center and therefore does not exist as enantiomers. As such, direct enantiomeric separation of this compound is not possible.
However, chiral chromatography would become highly relevant in the context of reactions where this compound is used as a precursor or intermediate in the synthesis of a chiral molecule. For example, if one of the chlorine atoms in the dichloromethyl group were to be substituted in a stereoselective manner, the resulting product would be chiral. The analysis of the enantiomeric purity of such a product would necessitate the use of chiral chromatography.
The primary approach to chiral separation is the use of a Chiral Stationary Phase (CSP). mdpi.com These phases are modified with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For pyridine-containing chiral molecules, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often very effective. mdpi.com The separation can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral GC: For volatile chiral compounds, chiral GC is a powerful tool. The stationary phases in chiral GC columns are typically based on cyclodextrin derivatives. nih.gov These cyclodextrins have a chiral cavity that can include one of the enantiomers more strongly than the other, leading to separation.
Research Findings: While there is no research on the enantiomeric separation of this compound itself, studies on other chiral pyridine derivatives demonstrate the utility of chiral chromatography. For instance, the enantiomers of various chiral azole compounds, including a pyridine-containing derivative, have been successfully separated using different CSPs and mobile phase modes. mdpi.com In a hypothetical scenario where a chiral derivative of this compound, such as (R/S)-1-chloro-1-(pyridin-2-yl)methanol, is synthesized, a chiral HPLC method could be developed to determine the enantiomeric excess (ee). The table below outlines potential chromatographic conditions for such a separation.
Table 2: Illustrative Chiral HPLC Parameters for a Hypothetical Chiral Derivative of this compound
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu LC-20A or similar |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| (250 mm x 4.6 mm, 5 µm particle size) | |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detector | UV at 254 nm |
| Retention Time 1 | ~12.2 min (e.g., R-enantiomer) |
| Retention Time 2 | ~14.8 min (e.g., S-enantiomer) |
| Resolution (Rs) | > 2.0 |
Note: This data is illustrative and based on methods used for similar chiral pyridine compounds. The specific retention times and mobile phase composition would require experimental optimization.
Computational and Theoretical Investigations of 2 Dichloromethyl Pyridine
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental in elucidating the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.
Density Functional Theory (DFT) is a robust computational method for predicting the ground state properties of molecules. For 2-(dichloromethyl)pyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized geometry and electronic structure. ijcrt.org
The introduction of the dichloromethyl group at the 2-position of the pyridine (B92270) ring is expected to significantly influence the molecule's geometry and electronic distribution. The -CHCI₂ group is an electron-withdrawing group due to the high electronegativity of the chlorine atoms. This withdrawal of electron density from the pyridine ring, primarily through an inductive effect (-I), would affect bond lengths and angles. wikipedia.org Specifically, the C2-C(dichloromethyl) bond would be influenced by the steric bulk and electronic effects of the chlorine atoms. The bond lengths within the pyridine ring might show slight alterations compared to unsubstituted pyridine, reflecting the redistribution of electron density.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: The following data is illustrative and based on expected trends for substituted pyridines. Specific experimental or calculated values for this compound are not available in the cited literature.)
| Property | Predicted Value |
| C2-N Bond Length (Å) | ~1.34 |
| C2-C(dichloromethyl) Bond Length (Å) | ~1.52 |
| C-Cl Bond Length (Å) | ~1.78 |
| Dipole Moment (Debye) | > 2.22 (of pyridine) |
For a more precise determination of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. nih.govresearchgate.netmdpi.com These methods, while computationally more intensive than DFT, provide a higher level of accuracy by more explicitly accounting for electron correlation. youtube.comyoutube.com Such calculations would offer benchmark values for the molecule's energy, geometry, and other electronic properties, serving as a reference for less computationally expensive methods. nih.govresearchgate.net High-accuracy calculations would be particularly useful for resolving subtle electronic effects that might influence the molecule's reactivity and spectroscopic signatures.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. imperial.ac.ukresearchgate.net The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the electron-withdrawing nature of the dichloromethyl group is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted pyridine. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates increased electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ijcce.ac.ir A smaller gap generally implies higher reactivity.
The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the LUMO would have significant density on the pyridine ring, making it susceptible to nucleophilic attack. FMO analysis can be instrumental in understanding and predicting the outcomes of various chemical reactions involving this compound. acs.orgnih.gov
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on general principles of FMO theory and studies on substituted pyridines. Specific calculated values for this compound are not available in the cited literature.)
| Orbital | Predicted Energy (eV) | Likely Localization |
| HOMO | < -6.0 | Pyridine ring and non-bonding orbitals of N and Cl |
| LUMO | > -1.0 | Primarily on the pyridine ring |
| HOMO-LUMO Gap (eV) | ~5.0 | N/A |
Molecular Dynamics (MD) Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational changes and intermolecular interactions over time.
The this compound molecule has rotational freedom around the single bond connecting the dichloromethyl group to the pyridine ring. This rotation gives rise to different conformers with varying energies. Conformational analysis, through methods like potential energy surface scans, would identify the most stable conformer(s).
The primary factors influencing the conformational preference will be steric hindrance between the chlorine atoms and the nitrogen atom of the pyridine ring, as well as electrostatic interactions. It is likely that the most stable conformation will be one that minimizes the steric clash between the bulky chlorine atoms and the pyridine ring. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding the molecule's average properties in a bulk sample.
In the condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can shed light on the nature and strength of these intermolecular interactions. The primary interactions are expected to be dipole-dipole forces, given the molecule's significant dipole moment, and van der Waals forces.
Furthermore, the presence of chlorine atoms allows for the possibility of halogen bonding, where a chlorine atom on one molecule interacts with an electronegative atom (like the nitrogen of the pyridine ring) on another molecule. ias.ac.in C-H...Cl hydrogen bonding is another potential intermolecular interaction that could influence the packing of molecules in the solid state. ias.ac.in MD simulations of this compound in a simulation box would reveal the preferred modes of interaction and any tendencies for self-aggregation. Understanding these interactions is crucial for predicting physical properties such as boiling point, melting point, and solubility. Studies on the interaction of pyridine derivatives with surfaces have shown the importance of a combination of noncovalent interactions, which could be a model for understanding the aggregation of this compound. rsc.orgresearchgate.net
Table 3: Potential Intermolecular Interactions in this compound
| Interaction Type | Description |
| Dipole-Dipole | Attraction between the positive and negative ends of polar molecules. |
| van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. |
| C-H...Cl Hydrogen Bonding | A weak hydrogen bond between a C-H group and a chlorine atom. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a virtual laboratory to map out the potential energy surface of a reaction, identifying the most favorable pathways from reactants to products. For this compound, this involves modeling its interactions with various reagents and understanding the energetic and structural changes that occur throughout a chemical transformation.
Solvent Effects Modeling in Reaction Simulations
Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence the reaction rate and mechanism. nih.gov Computational models account for these solvent effects in two primary ways: implicitly and explicitly. chemrxiv.orgnih.gov
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the reaction's energetics. For a reaction involving this compound, an implicit solvent model would capture the stabilization or destabilization of charged or polar species, such as the transition state, by the solvent.
Explicit solvent models provide a more detailed and accurate picture by including a finite number of solvent molecules in the calculation. nih.gov This allows for the specific interactions between the solute and individual solvent molecules, such as hydrogen bonding, to be modeled. While computationally more demanding, this approach can be crucial for reactions where specific solvent-solute interactions play a key role in the mechanism. nih.gov Studies on SN2 reactions have shown that explicit solvent models can be effective in predicting relative reaction rates in different solvents. nih.gov
For instance, in a reaction where this compound forms a charged intermediate, a polar protic solvent would be expected to stabilize this intermediate more effectively than a nonpolar aprotic solvent, thereby lowering the activation energy. Computational modeling can quantify this effect and predict how the reaction rate will change with the solvent.
QSAR and QSPR Studies for Structural-Activity/Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. semanticscholar.orgnih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. nih.gov
Development of Theoretical Descriptors
The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. nih.gov For this compound, a variety of theoretical descriptors can be calculated using computational software. These can be broadly categorized as:
Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, capturing aspects of its size, shape, and branching.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms.
For halogenated compounds like this compound, specific descriptors related to the halogens, such as their polarizability and electronegativity, would be particularly important. nih.gov
Table 2: Examples of Theoretical Descriptors for this compound
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |
| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Quantum Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
Predictive Modeling for Related Compounds
Once a set of relevant descriptors has been calculated for a series of related compounds with known activities or properties, a mathematical model can be developed to establish a correlation. chemrevlett.com This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. chemrevlett.com
For this compound, a QSAR model could be developed to predict its potential biological activity, for example, as an inhibitor of a specific enzyme. nih.gov A training set of pyridine derivatives with known inhibitory activities would be used to build the model. The model would then be validated using an external test set of compounds to assess its predictive power.
Similarly, a QSPR model could be developed to predict a physicochemical property of this compound, such as its boiling point or solubility. researchgate.net Such models are highly valuable in chemical engineering and environmental science for predicting the behavior of chemicals.
The success of these predictive models hinges on the quality of the initial data and the appropriate selection of descriptors and statistical methods. nih.gov For halogenated pyridines, QSAR studies have successfully identified key descriptors that influence their biological activity, providing a roadmap for the design of new, more potent compounds. nih.gov
Applications of 2 Dichloromethyl Pyridine in Advanced Chemical Research
Role as a Synthetic Building Block in Heterocyclic Chemistry
The presence of the dichloromethyl group on the pyridine (B92270) ring provides a reactive handle for the construction of more complex heterocyclic systems. This functionality allows for the introduction of various substituents and the formation of new ring systems, making 2-(dichloromethyl)pyridine a versatile precursor in synthetic organic chemistry.
Precursor for Complex Pyridine Derivatives
This compound serves as an important intermediate in the synthesis of a wide array of substituted pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. google.compatsnap.com The dichloromethyl group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or can be used to form new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the construction of highly functionalized pyridine cores that are essential for the development of new bioactive molecules. researchgate.netnih.gov For instance, derivatives such as 2,6-dichloromethylpyridine hydrochloride are recognized as significant intermediates in the production of various medicines and pesticides. google.compatsnap.com
| Precursor | Intermediate | Application |
| 2,6-Lutidine | 2,6-Dichloromethylpyridine hydrochloride | Pharmaceutical and pesticide synthesis |
| 2-Picoline | This compound | Synthesis of complex heterocyclic compounds |
Utilization in Multi-Component Reactions
While specific examples directly involving this compound in well-known multi-component reactions (MCRs) like the Ugi or Passerini reactions are not extensively documented in readily available literature, the functional handles present in its derivatives make it a potential candidate for such transformations. The aldehyde functionality, which can be readily generated from the dichloromethyl group, is a common component in many MCRs. These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules. The development of MCRs involving derivatives of this compound could provide efficient pathways to novel heterocyclic scaffolds.
Applications in Materials Science Research
The pyridine moiety is a well-established component in the design of functional materials due to its coordinating properties and rigid structure. The ability to introduce further functionality through the dichloromethyl group makes this compound an attractive building block for the synthesis of advanced materials.
Incorporation into Functional Polymers and Frameworks
Pyridine-containing polymers and porous organic polymers (POPs) are materials of significant interest due to their potential applications in gas storage, separation, and catalysis. rsc.orgmdpi.com The incorporation of pyridine units into a polymer backbone can impart specific properties, such as thermal stability and coordinating ability. While direct polymerization of this compound is not a common approach, its derivatives can be utilized as monomers or cross-linking agents to introduce pyridine functionalities into polymer chains. For instance, chemical modification of pre-formed polymers with pyridine-containing molecules is a viable strategy for creating functional materials. derpharmachemica.com The development of synthetic routes to incorporate this compound-derived units into porous organic frameworks could lead to new materials with tailored pore sizes and chemical environments. mdpi.com
| Polymer/Framework Type | Potential Role of this compound Derivative | Potential Application |
| Pyridine-Containing Polymers | Monomer or functionalizing agent | Gas separation, catalysis |
| Porous Organic Polymers (POPs) | Building block for porous structures | Gas storage, chemical sensing |
| Metal-Organic Frameworks (MOFs) | Precursor for functionalized ligands | Adsorption, separation |
Use in Ligand Design for Coordination Polymers
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen atom is an excellent coordination site for metal ions, making pyridine-based molecules widely used as ligands in the construction of these materials. nih.govmdpi.comrsc.orgresearchgate.netuniversityofgalway.ie this compound can serve as a precursor for the synthesis of more elaborate ligands. For example, the dichloromethyl group can be converted to other functionalities that can act as additional coordination sites, leading to the formation of multidimensional coordination networks. The strategic design of ligands derived from this compound allows for the fine-tuning of the structural and functional properties of the resulting coordination polymers, such as their porosity, stability, and catalytic activity.
Catalytic Applications and Reagent Development
The pyridine nucleus is a key component in many catalysts and reagents. The electronic properties of the pyridine ring can be modulated by substituents, which in turn can influence the catalytic activity of a metal complex or the reactivity of a reagent.
The catalytic hydrogenation of substituted pyridines is a common method for the synthesis of piperidine (B6355638) derivatives, which are important building blocks in medicinal chemistry. asianpubs.orgresearchgate.netresearchgate.netasianpubs.org While direct catalytic hydrogenation of this compound might be challenging due to the reactive dichloromethyl group, its derivatives could be suitable substrates for such transformations. Furthermore, metal complexes bearing ligands derived from this compound could exhibit interesting catalytic properties. The development of new reagents from this compound could also provide novel tools for organic synthesis, for instance, in functional group transformations or as activating agents.
As a Ligand in Homogeneous and Heterogeneous Catalysis Research
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. The formation of such metal complexes is a cornerstone of catalysis, where the electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst. While extensive research has been conducted on a wide array of pyridine-based ligands in catalysis, specific studies detailing the catalytic applications of this compound are not abundant in the current literature. nih.govacs.orgwikipedia.org However, the synthesis and structural characterization of complexes involving closely related ligands provide valuable insights into its potential catalytic utility.
A notable example is the synthesis and crystal structure analysis of dichlorobis[2-(chloromethyl)pyridine]copper(II). researchgate.net In this complex, the 2-(chloromethyl)pyridine (B1213738) ligand coordinates to the copper(II) center through the pyridine nitrogen atom. The resulting complex exhibits a square-planar coordination geometry around the copper atom. While the primary focus of this research was on the structural aspects of the complex, it lays the groundwork for exploring its catalytic capabilities. The presence of the chloromethyl group can influence the electronic properties of the pyridine ring, thereby affecting the stability and reactivity of the resulting metal complex.
The broader field of pyridine-ligated transition metal catalysis offers a strong precedent for the potential applications of this compound complexes. Palladium complexes with substituted pyridine ligands, for instance, have been shown to be effective precatalysts for important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic efficiency. Generally, electron-donating groups on the pyridine ring enhance the electron density on the metal center, which can facilitate certain steps in the catalytic cycle. Conversely, electron-withdrawing groups, such as the dichloromethyl group, would be expected to decrease the electron-donating ability of the pyridine nitrogen. This could be advantageous in catalytic cycles where a more electrophilic metal center is desirable.
The table below summarizes the coordination behavior of a related pyridine derivative, providing a basis for understanding the potential of this compound as a ligand.
| Metal Center | Ligand | Coordination Geometry | Reference |
| Copper(II) | 2-(Chloromethyl)pyridine | Square-planar | researchgate.net |
Further research is warranted to synthesize and evaluate the catalytic performance of transition metal complexes featuring the this compound ligand in various organic transformations.
Role as an Electrophilic or Halogenating Reagent in Organic Synthesis
The dichloromethyl group in this compound presents a site of electrophilicity, making the compound a potential reagent for nucleophilic substitution reactions. The two chlorine atoms are good leaving groups, and the carbon atom of the dichloromethyl group is susceptible to attack by nucleophiles. While specific examples of this compound acting as an electrophilic reagent are not extensively documented, the reactivity of analogous compounds provides strong evidence for this potential role.
For instance, the related compound 2-chloro-4-(chloromethyl)pyridine (B11194) hydrochloride is recognized for its electrophilic reactivity and its utility as an alkylating agent in the synthesis of pharmaceuticals and agrochemicals. The chloromethyl group in this molecule readily undergoes nucleophilic substitution. This suggests that the dichloromethyl group in this compound would exhibit similar, if not enhanced, electrophilic character due to the presence of a second chlorine atom, which further polarizes the C-Cl bonds.
Furthermore, studies on the reactions of other polychlorinated pyridines with nucleophiles have shown that attack at the polyhalogenated methyl group is a feasible reaction pathway. For example, in reactions of nucleophiles with 2,6-dichloro-3-(trichloromethyl)pyridine, displacement of the chlorine atoms on the ring is often accompanied by attack at the trichloromethyl group. rsc.org This demonstrates the susceptibility of the C-Cl bonds in a side chain to nucleophilic attack, a principle that can be extended to the dichloromethyl group of this compound.
The potential reactions of this compound with various nucleophiles could lead to the formation of a diverse range of functionalized pyridine derivatives. The table below illustrates hypothetical products from the reaction of this compound with selected nucleophiles, based on the established reactivity of similar electrophilic pyridine derivatives.
| Nucleophile | Hypothetical Product | Reaction Type |
| R-MgBr (Grignard Reagent) | 2-(Dialkylmethyl)pyridine | Nucleophilic Substitution |
| RO⁻ (Alkoxide) | 2-(Dialkoxymethyl)pyridine | Nucleophilic Substitution |
| R₂NH (Secondary Amine) | 2-(Bis(dialkylamino)methyl)pyridine | Nucleophilic Substitution |
While the role of this compound as a halogenating agent is less evident from the available literature, the lability of the chlorine atoms in the dichloromethyl group suggests that under certain conditions, it might be possible for the compound to act as a source of electrophilic chlorine, although this application remains to be explored.
No Publicly Available Research on the Specific Biological Activities of this compound
Despite a comprehensive search of scientific literature and databases, no specific mechanistic or targeted studies on the biological activities and molecular interactions of the chemical compound this compound have been identified.
While the chemical properties and synthesis of this compound are documented, there is a notable absence of published research investigating its effects on biological systems in a detailed, mechanistic manner as outlined in the requested article structure.
Searches for enzyme inhibition studies, receptor binding assays, structure-activity relationship (SAR) analyses, and cellular-level mechanistic investigations specifically focused on this compound did not yield any relevant results. The existing body of scientific literature on pyridine derivatives focuses on other, structurally distinct compounds.
For instance, studies are available on:
(3,5-dichlorophenyl)pyridine derivatives which have been investigated as inhibitors of the enzyme furin.
2-(trifluoromethyl)pyridine compounds that have been explored as inverse agonists for the PqsR receptor.
Various other pyridine-containing molecules that have been evaluated for a range of biological activities, including antimicrobial and anticancer effects, as well as inhibition of enzymes like dihydrofolate reductase (DHFR).
However, these studies concern molecules with different substitution patterns and functional groups, and their findings cannot be extrapolated to this compound. The specific biological targets and molecular mechanisms of action for this compound remain uninvestigated in the public domain.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline on the "Exploration of Biological Activities and Molecular Interactions of this compound (Mechanistic and Targeted Studies)" due to the lack of available primary research data.
Exploration of Biological Activities and Molecular Interactions of 2 Dichloromethyl Pyridine Mechanistic and Targeted Studies
Cellular Level Investigations (Non-Clinical, Mechanistic)
Effects on Cell Lines for Mechanistic Insights
There is currently no publicly available research that has investigated the effects of 2-(Dichloromethyl)pyridine on any cell lines. Consequently, no data exists on its potential mechanisms of action at the cellular level, such as the induction of apoptosis, cell cycle arrest, or other cytotoxic effects.
Biological Pathway Modulation Studies
Similarly, the scientific literature is devoid of studies examining the influence of this compound on specific biological pathways. There is no information regarding its potential to modulate key signaling cascades implicated in disease, such as the PI3K/AKT/mTOR or MAPK pathways, which are common targets for other biologically active pyridine-containing molecules.
Environmental Fate and Degradation Pathways of 2 Dichloromethyl Pyridine
Photolytic and Hydrolytic Degradation Mechanisms
There is a notable absence of specific studies detailing the photolytic and hydrolytic degradation of 2-(dichloromethyl)pyridine in the public domain. While research exists on the general photochemistry of the pyridine (B92270) ring and the degradation of other pyridine derivatives, this information cannot be directly extrapolated to this compound due to the influence of the dichloromethyl substituent on the compound's reactivity and degradation pathways.
Biodegradation Studies in Environmental Matrices
The scientific literature lacks specific studies on the biodegradation of this compound. While the biodegradation of unsubstituted pyridine and other chlorinated pyridines has been investigated, a 1989 review noted that data are specifically lacking on the environmental fate of chloropyridines, a category that includes this compound. tandfonline.com
Sorption and Leaching Behavior in Soil and Water Systems
No experimental data on the sorption and leaching of this compound in soil and water systems were identified. Key parameters used to predict environmental mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich adsorption coefficients (Kf), have not been published for this specific compound. Therefore, its potential to adsorb to soil particles or leach into groundwater cannot be accurately assessed based on available experimental findings.
Adsorption to Environmental Solids
There is no specific experimental data available in the public domain detailing the adsorption of this compound to environmental solids such as soil or sediment. Consequently, key parameters used to quantify this process, including the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc), have not been determined for this compound. Without such data, it is not possible to construct a data table or provide detailed research findings on its adsorption behavior.
Mobility and Transport in Aqueous Environments
Similarly, a comprehensive assessment of the mobility and transport of this compound in aqueous environments is hampered by the absence of specific research. Understanding a compound's potential for leaching through the soil profile into groundwater or its movement in surface water bodies relies on data from laboratory and field studies. As no such studies focusing on this compound were identified, a quantitative discussion of its mobility and transport cannot be provided.
Future Research Directions and Emerging Paradigms for 2 Dichloromethyl Pyridine
Development of Novel Synthetic Routes with Enhanced Selectivity
The existing synthetic routes to 2-(Dichloromethyl)pyridine and its analogs often rely on harsh conditions or expensive and toxic reagents. google.com Future research will invariably focus on developing more efficient, sustainable, and selective synthetic methodologies. A primary goal is to move away from traditional chlorination methods that may lack selectivity and produce significant waste.
Key research avenues include:
Catalytic Direct C-H Functionalization: Developing transition-metal-catalyzed methods for the direct dichloromethylation of the pyridine (B92270) C-2 position would represent a significant leap in atom economy. This approach would bypass the need for pre-functionalized starting materials like 2-picoline.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis could enable the dichloromethylation of pyridine derivatives under mild conditions, offering an alternative to thermally driven radical reactions.
Enzyme-Catalyzed Synthesis: Biocatalysis presents an opportunity for highly selective syntheses under environmentally benign conditions. The future may hold engineered enzymes capable of installing the dichloromethyl group with high regioselectivity.
Improved Traditional Routes: Even within classical synthesis, innovation is possible. For instance, developing routes from inexpensive feedstocks like 2,6-lutidine and optimizing reaction conditions to minimize by-product formation and improve safety profiles remains a pertinent goal. google.com Current methods often suffer from high costs associated with reagents like lithium methide or the high toxicity of reactants such as methyl-sulfate. google.com
Exploration of Unprecedented Reactivity Patterns
The dichloromethyl group is a synthetically powerful functional group, and its full reactive potential in the context of the pyridine scaffold is yet to be explored. Future studies will likely uncover novel transformations that expand its utility.
Emerging areas of exploration include:
Frustrated Lewis Pair (FLP) Chemistry: The nitrogen atom of the pyridine ring and a transient carbocation formed from the dichloromethyl group could potentially engage in FLP-type reactions, activating small molecules.
Generation of Pyridyl-carbenes: The dichloromethyl group can serve as a precursor to a pyridyl-chlorocarbene. The reactivity of this species, particularly in cycloadditions and C-H insertion reactions, is an area ripe for investigation.
Tandem Reactions: Designing one-pot tandem reactions where the dichloromethyl group undergoes an initial transformation followed by a reaction involving the pyridine ring could streamline the synthesis of complex heterocyclic systems. For example, an initial nucleophilic substitution on the dichloromethyl group could be followed by an intramolecular cyclization onto the pyridine ring or a side chain.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govacs.org This paradigm is particularly relevant for the synthesis and derivatization of intermediates like this compound. Recent studies on related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) have already demonstrated the power of flow reactors for efficient and continuous reactions. researchgate.net
Future integration will focus on:
End-to-End Synthesis: Developing fully continuous, multi-step processes that start from simple precursors and yield functionalized derivatives of this compound without the need for isolating intermediates. nih.gov
High-Throughput Experimentation: Using automated flow platforms to rapidly screen reaction conditions (e.g., temperature, pressure, residence time, catalyst loading) to optimize the synthesis of this compound and its derivatives. researchgate.net This allows for the rapid generation of data to improve yield and selectivity, as demonstrated in related systems. researchgate.net
Machine Learning-Assisted Optimization: Combining automated flow systems with machine learning algorithms can enable self-optimizing platforms that can autonomously identify the ideal reaction conditions for a desired outcome, accelerating process development significantly. researchgate.netnih.gov
The table below, based on findings for a related pyridine derivative, illustrates how flow chemistry parameters can be optimized for selectivity. researchgate.net
| Entry | Temperature (°C) | Residence Time (min) | Selectivity (%) |
|---|---|---|---|
| 1 | 70 | 10 | 85.6 |
| 2 | 80 | 10 | 95.0 |
| 3 | 90 | 10 | 98.7 |
| 4 | 90 | 5 | 95.2 |
| 5 | 90 | 15 | 98.1 |
Advanced Computational Design of Functional Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby reducing trial-and-error experimentation. The application of advanced computational methods to this compound can accelerate the discovery of new derivatives with tailored functionalities.
Future research directions in this area include:
In Silico Screening: Using molecular docking simulations to screen virtual libraries of this compound derivatives against biological targets of interest, such as enzymes or receptors, to identify promising candidates for pharmaceutical or agrochemical applications.
DFT Calculations for Reactivity Prediction: Employing Density Functional Theory (DFT) to model reaction mechanisms and predict the reactivity of the dichloromethyl group and the pyridine ring. researchgate.net This can help in designing novel synthetic routes and understanding unexpected reaction outcomes. Calculations can predict parameters like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) to guide the design of derivatives for applications in materials science. researchgate.net
Design of Coordination Polymers and MOFs: Computationally designing metal-organic frameworks (MOFs) or coordination polymers where this compound derivatives act as ligands. mdpi.com DFT can be used to predict the geometry, stability, and electronic properties of these materials, guiding the synthesis of novel functional materials for catalysis, gas storage, or sensing.
Expansion of Applications in Niche Chemical and Biological Fields
The pyridine nucleus is a "privileged scaffold" found in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netnih.gov By leveraging the reactivity of the dichloromethyl group, derivatives of this compound can be developed for a wide range of niche applications.
Potential areas for expansion include:
Medicinal Chemistry: The dichloromethyl group can be converted into an aldehyde, which is a key functional group for synthesizing Schiff bases, hydrazones, and other heterocyclic systems with potential biological activity. mdpi.com Derivatives could be explored as novel antimicrobial, antiviral, or anticancer agents. nih.govmdpi.com Preliminary studies on related structures have already indicated potential antimicrobial and anti-malarial effects. researchgate.net
Agrochemicals: The trifluoromethylpyridine moiety is a key component in many modern pesticides. nih.gov The dichloromethyl group can serve as a synthetic precursor to the trifluoromethyl group, opening avenues for creating new classes of herbicides, fungicides, or insecticides.
Chemical Biology: Designing and synthesizing probes based on the this compound scaffold for use in chemical biology. For example, derivatives could be designed to covalently bind to specific proteins, allowing for activity-based protein profiling.
Materials Science: Incorporating this compound derivatives into polymers or as ligands for metal complexes could lead to new materials with interesting optical, electronic, or catalytic properties.
Interdisciplinary Research Opportunities Involving this compound
The full potential of this compound will be realized through collaborations that span traditional scientific disciplines. The complexity of modern scientific challenges requires a convergence of expertise.
Key interdisciplinary opportunities include:
Chemistry and Chemical Engineering: Synthetic chemists can design novel routes (10.1) and reactivity patterns (10.2), while chemical engineers can translate these discoveries into scalable and efficient continuous flow processes (10.3).
Synthetic and Computational Chemistry: Computational chemists can design and predict the properties of novel derivatives (10.4), which can then be prioritized and synthesized by synthetic chemists, creating a highly efficient discovery pipeline.
Chemistry and Biology/Pharmacology: Chemists can create libraries of novel compounds derived from this compound using automated platforms, and biologists or pharmacologists can screen these libraries for activity in various disease models or agricultural applications (10.5).
Chemistry and Materials Science: Collaborations between organic chemists and materials scientists can lead to the development of new functional materials, such as MOFs, polymers, or liquid crystals, based on the unique properties of the this compound scaffold.
By pursuing these future research directions, the scientific community can elevate this compound from a simple chemical intermediate to a cornerstone of innovation in synthesis, medicine, agriculture, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Dichloromethyl)pyridine, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or chlorination of pyridine derivatives. For example, chloromethylation of pyridine using chlorinating agents (e.g., ClCH₂SO₃H) under controlled temperatures (60–80°C) in inert solvents like dichloromethane can yield this compound. Reaction time (12–24 hours) and stoichiometric ratios of reagents significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and the dichloromethyl group (δ 4.5–5.0 ppm). IR spectroscopy can confirm C-Cl stretches (550–650 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 161.97 (C₆H₅Cl₂N⁺) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods for all procedures. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact; if exposed, rinse with water for 15 minutes. Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis. Dispose of waste via certified hazardous waste services .
Q. What are the primary applications of this compound in medicinal chemistry and materials science?
- Methodology : In medicinal chemistry , it serves as a precursor for anticancer agents (e.g., pyrazolo-triazines via heterocyclization). In materials science , its electron-withdrawing dichloromethyl group enhances charge transport in polymers or liquid crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodology : Perform systematic solubility studies using standardized protocols (e.g., shake-flask method at 25°C). Compare results with computational models (e.g., COSMO-RS) to predict solvent interactions. Account for impurities (e.g., residual HCl) that may alter solubility profiles .
Q. What computational approaches are suitable for studying the electronic effects of the dichloromethyl group on pyridine's reactivity?
- Methodology : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Analyze the inductive effect of Cl atoms on aromatic ring polarization. Validate predictions with experimental kinetic data (e.g., SNAr reaction rates) .
Q. How does the dichloromethyl substituent influence the biological activity of pyridine derivatives in anticancer studies?
- Methodology : Synthesize analogs with varying substituents (e.g., -CH₃ vs. -CCl₂CH₃) and test cytotoxicity against cancer cell lines (e.g., MCF-7). Use molecular docking to assess interactions with target enzymes (e.g., topoisomerase II). Correlate Cl-induced lipophilicity with membrane permeability .
Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
